molecular formula C18H14FN3O B12175783 5-fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide

5-fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12175783
M. Wt: 307.3 g/mol
InChI Key: VDXKSBZONOJZSA-UHFFFAOYSA-N
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Description

5-fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Fluorination: Introduction of the fluorine atom at the 5-position of the indole ring can be achieved using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).

    Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate isocyanate or by amidation of the corresponding carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-N-(oxan-4-yl)pyridin-2-amine
  • 5-fluoro-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine

Uniqueness

5-fluoro-N-(1H-indol-5-yl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific indole core structure and the presence of both fluorine and carboxamide functional groups. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H14FN3O

Molecular Weight

307.3 g/mol

IUPAC Name

5-fluoro-N-(1H-indol-5-yl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C18H14FN3O/c1-22-16-5-2-13(19)8-12(16)10-17(22)18(23)21-14-3-4-15-11(9-14)6-7-20-15/h2-10,20H,1H3,(H,21,23)

InChI Key

VDXKSBZONOJZSA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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